
2-Fluoro-1,1,1-trimethoxy-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1,1,1-trimethoxy-2-methylpropane is an organic compound with the molecular formula C7H15FO3 It is a derivative of 1,1,1-trimethoxy-2-methylpropane, where one of the hydrogen atoms is replaced by a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,1,1-trimethoxy-2-methylpropane can be achieved through several methods. One common approach involves the fluorination of 1,1,1-trimethoxy-2-methylpropane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 1,1,1-trimethoxy-2-methylpropane in an inert solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions would be optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Fluoro-1,1,1-trimethoxy-2-methylpropane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of 1,1,1-trimethoxy-2-methylpropane.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 2-hydroxy-1,1,1-trimethoxy-2-methylpropane.
Oxidation: Products include alcohols or ketones.
Reduction: The primary product is 1,1,1-trimethoxy-2-methylpropane.
科学研究应用
2-Fluoro-1,1,1-trimethoxy-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-1,1,1-trimethoxy-2-methylpropane involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups can also affect the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
1,1,1-Trimethoxy-2-methylpropane: The parent compound without the fluorine atom.
2-Fluoro-1,1,1-trimethoxyethane: A similar compound with a shorter carbon chain.
2-Fluoro-1,1,1-trimethoxy-2-ethylpropane: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
2-Fluoro-1,1,1-trimethoxy-2-methylpropane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H15FO3 |
|---|---|
分子量 |
166.19 g/mol |
IUPAC 名称 |
2-fluoro-1,1,1-trimethoxy-2-methylpropane |
InChI |
InChI=1S/C7H15FO3/c1-6(2,8)7(9-3,10-4)11-5/h1-5H3 |
InChI 键 |
GIQQCLXIQRSJNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(OC)(OC)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)


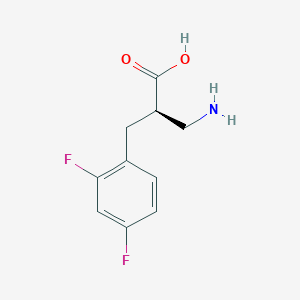
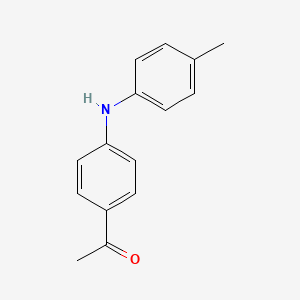
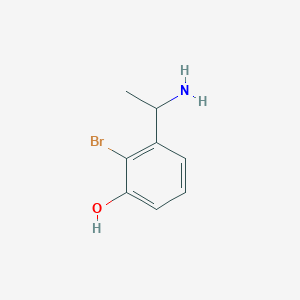
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)




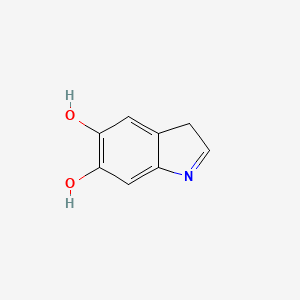
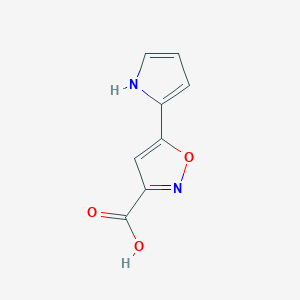
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
